molecular formula C33H45NO11 B7979646 Mesaconitine

Mesaconitine

Cat. No.: B7979646
M. Wt: 631.7 g/mol
InChI Key: XUHJBXVYNBQQBD-UHFFFAOYSA-N
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Description

Mesaconitine is a prominent C19-diterpenoid alkaloid isolated from plants of the genus Aconitum (such as Aconitum carmichaelii ) . This compound is recognized for its significant bioactivity and is a valuable tool for pharmacological and toxicological research. As a pure analytical standard, it is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications. In neuroscience research, this compound exhibits notable neuropharmacological effects. It has been shown to produce potent analgesic effects by acting on the central noradrenergic and serotonin systems, influencing descending inhibitory pathways in regions such as the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM) . Its mechanism involves modulating voltage-gated sodium channels, leading to neuronal depolarization . Studies also indicate potential antidepressant-like activity, with this compound behaving similarly to norepinephrine reuptake inhibitors, and it demonstrates antiepileptiform effects in hippocampal models by acting on α-adrenoceptors . Research into its toxicological profile is a critical area of study. This compound is a known cardiotoxin and neurotoxin, with studies showing it can induce ventricular arrhythmias . Recent investigations have also elucidated its hepatotoxicity mechanisms. Evidence from rat and zebrafish models indicates that this compound can induce liver injury by activating oxidative stress, triggering an inflammatory response, and promoting hepatocyte apoptosis through pathways involving elevated expression of proteins like HMOX1, IL-2, and caspase-3 . Further studies in zebrafish have linked this hepatotoxicity to ROS-mediated endoplasmic reticulum stress and the activation of the unfolded protein response (UPR) . Researchers value this compound for its multifaceted mechanisms, making it a compound of interest for studying ion channel function, pain pathways, and organ-specific toxicity. Proper handling procedures are essential due to its high toxicity .

Properties

IUPAC Name

[8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHJBXVYNBQQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950202
Record name 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2752-64-9
Record name Mesaconitine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77210
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Acetyloxy)-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)-20-methylaconitan-14-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,3α,6α,14α,15α,16β)-
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Raw Material Selection and Pretreatment

Mesaconitine is primarily extracted from Aconitum roots, such as Aconitum kusnezoffii or Aconitum carmichaelii. Fresh roots are washed, dried, and pulverized into 20–40-mesh powder to maximize surface area for solvent interaction. Pretreatment often involves soaking in weak alkaline solutions (pH 8.5–12.0) to hydrolyze ester bonds and reduce toxicity. For example, sodium hydroxide (0.5% w/v) in ethanol facilitates the removal of benzoyl groups from aconitine precursors.

Aqueous-Alkaline Extraction:

  • Step 1 : Powdered roots are soaked in alkaline ethanol (pH 12.0) for 6–8 hours, yielding a crude extract rich in this compound.

  • Step 2 : The aqueous phase is acidified to pH 5.0 with HCl, then re-alkalized to pH 11–12 to precipitate alkaloids.

  • Yield : Approximately 0.42% of total alkaloids, with this compound constituting 30% of the purified fraction.

Organic Solvent Extraction:

  • Ethyl acetate or dichloromethane is used to partition alkaloids from aqueous solutions. A 9:1 (v/v) dichloromethane-ethanol mixture efficiently isolates this compound with 85–95% recovery.

  • Critical Parameter : Solvent polarity must balance this compound’s solubility (insoluble in water, slightly soluble in DMSO: <1 mg/mL).

Synthetic Approaches

Semisynthesis from Aconitine

This compound is often derived from aconitine via selective hydrolysis and acetylation:

  • Hydrolysis : Aconitine (I) is treated with NaOH in ethanol to remove the benzoyl group, forming aconine (II).

  • Acetylation : Aconine reacts with acetic anhydride in pyridine to yield 3,14,15-triacetylaconine (III).

  • N-Deethylation : Bromination with N-bromosuccinimide in glacial acetic acid produces N-desethyl intermediates (IV–VI).

  • Final Modification : Reductive methylation with formaldehyde and NaBH(OAc)₃ introduces the N-methyl group, yielding this compound.

Key Data:

  • Purity : >98% after silica gel chromatography.

  • Yield : 75–90% per step, with overall yield of 40–60%.

Total Synthesis

Recent advances enable de novo synthesis of this compound’s tetracyclic core:

  • D-Glucose Route : 1,2,5,6-Di-O-isopropylidene-α-D-glucofuranose serves as a chiral starting material. Key steps include:

    • Stereoselective alkynyl Grignard addition to form the D ring.

    • Wagner–Meerwein rearrangement and Michael addition to construct the E ring.

  • Yield : 15–20% over 15 steps, highlighting challenges in stereocontrol.

Purification Techniques

Solid-Phase Extraction (SPE)

X-5 macroporous resin is optimal for this compound purification:

  • Adsorption : At pH 12.0, this compound binds to resin with a capacity of 1.2 g/g.

  • Elution : 95% ethanol (pH 8.0) recovers 93% this compound with 30% purity.

SPE Parameters:

ParameterValue
Resin TypeX-5 Macroporous
Sample Loading1 g/mL (crude extract)
Eluent Volume7 Bed Volumes
Purity Post-SPE30%

Counter-Current Chromatography (CCC)

A chloroform/ethyl acetate/methanol/water (5:3:5:3) system achieves >98% purity:

  • Partition Coefficient (K) : 1.5–2.0 for this compound.

  • Throughput : 253 mg from 326 mg crude extract in a single run.

Quality Control and Analytical Methods

HPLC Quantification

A C18 column with acetonitrile/ammonium bicarbonate buffer (gradient elution) separates this compound from analogues:

  • Detection : UV at 240 nm.

  • Linearity : 8.1–64.8 μg/mL (R² = 0.9904).

  • LOD/LOQ : 0.7 μg/mL and 2.1 μg/mL, respectively.

LC-MS/MS Metabolite Tracking

Electrospray ionization (ESI+) and CID fragment ions (e.g., m/z 572 → 540) confirm this compound identity.

Challenges and Innovations

Toxicity Mitigation

  • Thermal Processing : Heating raw aconite at 140–240°C for 15–60 minutes reduces diester alkaloids by 90% while retaining monoesters.

  • Selective Hydrolysis : Enzymatic cleavage of C8 acetyl groups minimizes toxicity without compromising bioactivity.

Green Chemistry Approaches

Supercritical CO₂ extraction replaces toxic solvents, achieving 85% recovery with 98% purity .

Chemical Reactions Analysis

Types of Reactions: Mesaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties .

Scientific Research Applications

Neuropharmacological Effects

Mesaconitine has garnered attention for its significant impact on the central nervous system. It exhibits various neuropharmacological properties, including:

  • Analgesic Effects : this compound has been shown to possess strong analgesic properties, acting through mechanisms similar to those of norepinephrine reuptake inhibitors and tricyclic antidepressants. It influences pain perception by modulating neurotransmitter levels in key brain regions involved in pain pathways, such as the periaqueductal gray (PAG) and nucleus raphe magnus (NRM) .
  • Antiepileptiform Activity : Research indicates that this compound may also have antiepileptic properties. It has been observed to inhibit seizure-like activities in animal models, which suggests its potential utility in treating epilepsy .
  • Antidepressant Potential : Preliminary studies suggest that this compound may have antidepressant effects by increasing norepinephrine levels, particularly in stress-induced depression scenarios. This opens avenues for future research into its use as an adjunct therapy for mood disorders .

Hepatotoxicity Studies

While this compound possesses therapeutic potential, it is also associated with hepatotoxicity. Recent studies have detailed the mechanisms through which this compound induces liver damage:

  • Mechanisms of Toxicity : this compound can activate oxidative stress pathways, leading to inflammation and apoptosis in liver cells. A study involving SD rats demonstrated that administration of this compound resulted in significant liver damage, indicated by weight loss and alterations in organ coefficients .
  • Metabolomic Insights : Metabolomic analyses revealed changes in key metabolic pathways associated with amino acids and lipids following this compound exposure. These findings highlight the compound's complex interactions within biological systems and underscore the need for careful consideration of its safety profile .

Case Studies and Toxicokinetics

The toxicological profile of this compound has been documented through various case studies:

  • Aconite Poisoning Cases : Several case reports have illustrated the severe consequences of aconite poisoning due to this compound ingestion. These reports emphasize the importance of understanding the toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics .
  • Toxicokinetics Parameters : Research has established critical parameters such as half-life and area under the curve (AUC) for this compound in clinical settings. These parameters are vital for assessing the risk associated with therapeutic use and guiding clinical interventions during poisoning incidents .

Comparative Pharmacology

To provide a clearer understanding of this compound's pharmacological profile, a comparative analysis with other Aconitum alkaloids can be beneficial:

AlkaloidAnalgesic EffectAntiepileptic EffectHepatotoxicity Risk
This compoundStrongPresentHigh
AconitineModeratePresentVery High
HypaconitineModerateAbsentModerate

This table illustrates that while this compound is effective as an analgesic and has antiepileptic properties, it carries a significant risk of hepatotoxicity compared to other alkaloids.

Mechanism of Action

Mesaconitine exerts its effects primarily by interacting with voltage-gated sodium channels in cell membranes. It binds to these channels, altering their function and leading to changes in cellular excitability. This interaction can result in analgesic effects, as well as potential toxic effects on the cardiovascular and nervous systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Differences :

  • C14 Substituent : this compound and aconitine have a benzoyl group, while hypaconitine has an acetyl group, altering lipophilicity and metabolic rates .
  • Bond Stability : The longer C16 bond in aconitine (1.440 Å vs. 1.421 Å in this compound) suggests higher susceptibility to demethylation at C16 .

Metabolic Pathways and Metabolites

This compound undergoes extensive metabolism, primarily via hydrolysis, demethylation, and hydroxylation.

Table 2: Major Metabolites of this compound vs. Aconitine and Hypaconitine

Compound Major Metabolites Detoxification Pathway
This compound Benzoylmesaconine, mesaconine, 10-hydroxyl-mesaconitine, 16-O-demethylthis compound Diester → Monoester → Amine
Aconitine Benzoylaconine, aconine, 16-O-demethylaconitine Similar to this compound
Hypaconitine Benzoylhypaconine, hypaconine Acetyl hydrolysis → Monoester

Notable Findings:

  • This compound produces seven unique metabolites in rats, including dehydrated derivatives and hydroxylated forms .
  • Hypaconitine’s acetyl group at C14 hydrolyzes faster than benzoyl groups, leading to quicker detoxification .

Pharmacokinetic and Toxicity Profiles

Table 3: Pharmacokinetic Parameters in Rats

Compound Cₘₐₓ (ng/mL) AUC (ng·h/mL) t₁/₂ (min) Key Tissue Accumulation (Highest → Lowest)
This compound 0.0947% N/A 103.9 Gallbladder > Liver > Spleen
Aconitine 0.0307% N/A 93.27 Gallbladder > Liver > Kidney
Hypaconitine 0.1124% N/A 116.01 Gallbladder > Spleen > Kidney

Table 4: Cytotoxicity in Chondrocytes (IC₅₀)

Compound IC₅₀ (µg/mL) Effect on Osteoarthritis Markers
This compound <20 Inhibits chondrocytes; no modulation of ADAMTS/COL10
Aconitine <5 Highly cytotoxic; similar to this compound
Benzoylthis compound >560 Upregulates ADAMTS4/5/9 at high doses

Key Observations :

  • This compound’s lower cytotoxicity compared to aconitine may relate to its slower metabolic activation .
  • Benzoylated derivatives (e.g., benzoylmesaconine) are significantly less toxic, supporting detoxification via processing .

Impact of Processing and Herbal Compatibility

Processing methods (e.g., boiling with cow milk or glycyrrhizae) reduce DDA content by 4–15-fold .

Table 5: Content Reduction in Processed A. carmichaelii (mg/kg)

Compound Unprocessed Processed Reduction Fold
This compound 15.305 1.047 14.6×
Aconitine 16.265 2.078 7.8×
Hypaconitine 16.245 1.797 9.0×

Herbal Compatibility Effects :

  • Combining this compound with cinnamon increases plasma concentration (0.0947% vs. 0.0307% in aconite-only) by enhancing solubility .
  • Glycyrrhizae reduces this compound’s Cₘₐₓ and prolongs t₁/₂, mitigating acute toxicity .

Biological Activity

Mesaconitine (MA) is a potent diterpenoid alkaloid predominantly found in the roots of the Aconitum plant. Its biological activities include analgesic, anti-inflammatory, and neuropharmacological effects, but it is also associated with significant toxicity. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.

1. Analgesic Activity

This compound has been extensively studied for its analgesic properties. Research indicates that MA operates primarily through the central nervous system (CNS), influencing neurotransmitter systems such as norepinephrine and serotonin.

  • Mechanism of Action : this compound acts similarly to norepinephrine reuptake inhibitors and tricyclic antidepressants, enhancing norepinephrine levels, which is crucial in pain modulation during stress-induced conditions .
  • Experimental Evidence : In animal models, this compound demonstrated significant antinociceptive effects in various tests, including the tail immersion and writhing tests. The microinjection of MA into specific brain regions (such as the periaqueductal gray and nucleus raphe magnus) resulted in dose-dependent analgesic responses .
StudyMethodologyFindings
Sun et al., 2020Animal modelsSignificant analgesic effects observed in tail immersion and writhing tests.
Zhang et al., 2022Neuropharmacological analysisMA enhances norepinephrine turnover in the brain, contributing to its analgesic properties.

2. Neuropharmacological Effects

This compound exhibits neuropharmacological effects beyond analgesia, including potential antidepressant properties.

  • Antidepressant Effects : Studies suggest that MA may alleviate symptoms of depression by modulating neurotransmitter sensitivity and enhancing serotonergic activity .
  • Neurotoxicity : Despite its therapeutic potential, this compound can induce neurotoxicity under certain conditions. Research indicates that it may lead to autophagy-related neurotoxic effects, particularly in cases of overdose or prolonged exposure .

Toxicity Profile

While this compound has beneficial pharmacological effects, its toxicity is a major concern.

1. Hepatotoxicity

Recent studies have highlighted this compound's hepatotoxic effects:

  • Study Design : In a controlled study involving Sprague-Dawley rats, administration of this compound led to significant liver damage characterized by weight loss and alterations in liver coefficients .
  • Mechanisms : The hepatotoxicity was linked to oxidative stress, inflammation, and apoptosis pathways. Metabolomic analyses revealed changes in several metabolites associated with amino acid and lipid metabolism following MA administration .
ParameterLow Dose (0.8 mg/kg)High Dose (1.2 mg/kg)
Liver Coefficient ChangeDecreasedSignificantly decreased
Weight ChangeSlight decreaseSignificant decrease
Key MetabolitesL-Proline, L-Phenylalanine2-Hydroxymyristoylcarnitine

2. Case Studies of Aconite Poisoning

Aconite poisoning due to this compound ingestion has been documented in clinical settings:

  • Case Report : One notable case involved a patient who consumed an herbal remedy containing aconite, leading to symptoms such as vomiting, dizziness, and bradycardia. Supportive care was provided, resulting in recovery after approximately 30 hours .

Q & A

Basic: What are the primary methodologies for identifying and quantifying mesaconitine in plant extracts or biological samples?

Answer:
this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for higher sensitivity . For plant extracts, sample preparation involves alkaloid enrichment via acid-base partitioning, followed by chromatographic separation using C18 columns and gradient elution with acetonitrile/water containing 0.1% formic acid . Calibration curves are constructed using certified reference standards (e.g., this compound ≥98% purity), with validation parameters (linearity, LOD/LOQ) reported per ICH guidelines.

Advanced: How can researchers reconcile contradictions in this compound's reported therapeutic efficacy versus its cardiotoxicity in preclinical models?

Answer:
Contradictions arise due to dose-dependent effects and species-specific metabolic pathways. To address this:

  • In vivo models : Use standardized dosing (e.g., LD50 studies in rodents) with ECG monitoring to correlate therapeutic doses (0.1–1 mg/kg) and toxic thresholds (>2 mg/kg) .
  • Mechanistic studies : Apply patch-clamp electrophysiology to assess Na<sup>+</sup> channel modulation or computational docking to predict binding affinity to cardiac ion channels .
  • Data normalization : Express results as % change relative to positive controls (e.g., verapamil for calcium channel blockade) to contextualize findings .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., acetyl groups at C8/C14) and diterpenoid backbone conformation .
  • X-ray crystallography : Resolves absolute configuration, particularly for novel analogs .
  • High-resolution MS (HRMS) : Confirms molecular formula (C33H45NO11) and fragmentation patterns .

Advanced: What experimental strategies mitigate this compound's toxicity while preserving its analgesic activity?

Answer:

  • Processing methods : Decoction with Glycyrrhiza spp. reduces toxicity via ester hydrolysis (this compound → less toxic benzoylmesaconine) .
  • Formulation design : Nanoencapsulation (e.g., liposomes) targets peripheral neurons, minimizing systemic exposure .
  • Multivariate analysis : Use PCA to correlate processing parameters (time, temperature) with alkaloid composition and LD50 values .

Basic: How are this compound's pharmacokinetics characterized in animal models?

Answer:

  • Sample collection : Serial blood/tissue sampling post-administration (IV/oral).
  • Analytical method : HPLC-MS/MS quantifies plasma concentrations; non-compartmental analysis calculates AUC, Cmax, T1/2 .
  • Tissue distribution : Autoradiography with <sup>14</sup>C-labeled this compound identifies accumulation sites (e.g., liver, heart) .

Advanced: How can researchers address conflicting data on this compound's mechanism of action across different study designs?

Answer:

  • Systematic review : Apply PRISMA guidelines to aggregate in vitro, ex vivo, and in vivo data, stratifying by model system (e.g., cell lines vs. whole organisms) .
  • Meta-regression : Test covariates like dose range or exposure duration as sources of heterogeneity .
  • Pathway enrichment analysis : Use tools like STRING-DB to identify conserved targets (e.g., voltage-gated sodium channels) .

Basic: What experimental parameters optimize this compound extraction from Aconitum species?

Answer:

  • Solvent selection : Ethanol/water (70:30 v/v) maximizes alkaloid yield via Soxhlet extraction .
  • pH control : Adjust to pH 3–4 with HCl to protonate alkaloids, enhancing solubility .
  • Response surface methodology (RSM) : Optimize time, temperature, and solvent ratio using Box-Behnken design .

Advanced: How can this compound's interactions with other alkaloids (e.g., aconitine) be evaluated for synergistic or antagonistic effects?

Answer:

  • Isobolographic analysis : Determine combination indices (CI) for fixed-ratio mixtures in pain models .
  • Transcriptomics : RNA-seq identifies shared/differential gene regulation (e.g., NF-κB vs. COX-2 pathways) .
  • High-content screening : Image-based assays quantify neuronal calcium flux in mixed alkaloid treatments .

Basic: What quality control measures ensure batch-to-batch consistency in this compound research materials?

Answer:

  • Stability testing : Accelerated degradation studies (40°C/75% RH) monitor alkaloid content over time .
  • Reference standards : Use pharmacopeial-grade this compound (e.g., USP) with ≥95% purity .
  • Multicomponent analysis : HPLC fingerprints compare peak ratios (this compound:hypaconitine:aconitine) .

Advanced: How can predictive modeling improve this compound's therapeutic index in early-stage drug development?

Answer:

  • Quantitative structure-activity relationship (QSAR) : Predict toxicity thresholds using molecular descriptors (e.g., logP, polar surface area) .
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate human exposure profiles from rodent data .
  • Machine learning : Train classifiers on historical data to prioritize analogs with high efficacy/low cardiotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Mesaconitine
Reactant of Route 2
Mesaconitine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.